![molecular formula C25H29N3O4S B2814499 1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 932554-79-5](/img/structure/B2814499.png)

1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

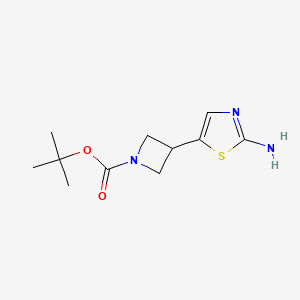

The molecular structure of “1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is not explicitly provided in the search results .Chemical Reactions Analysis

The chemical reactions involving “1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” are not detailed in the search results .Aplicaciones Científicas De Investigación

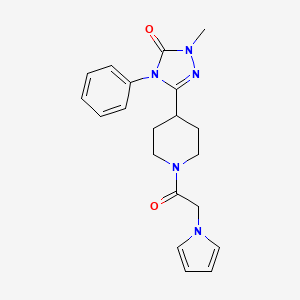

- Compound 7 exhibits significant antitumor activity. It has been tested against various cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and lung fibroblasts (WI-38). Notably, it shows potent effects against HepG2 cells, making it a promising candidate for further investigation .

- References :

- Compound 7 demonstrates remarkable antioxidant activity. It surpasses other related compounds in terms of ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging capacity .

- References :

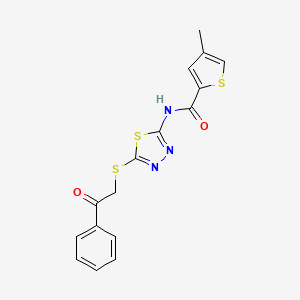

- Docking simulations reveal that compound 7 forms stable hydrogen bonds with specific amino acids (Arg184 and Lys179) within the binding pocket. Its binding score is promising, suggesting potential interactions with relevant biological targets .

- References :

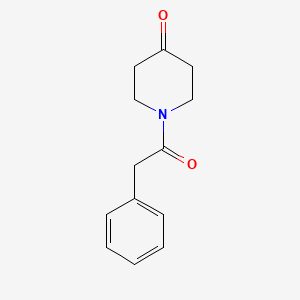

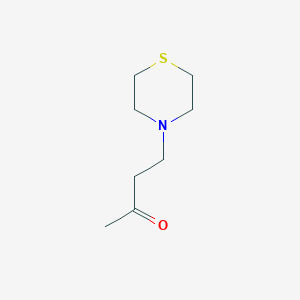

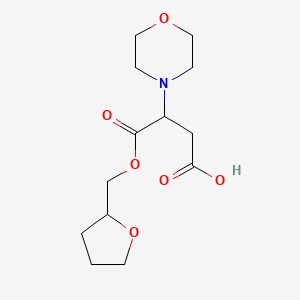

- Compound 7 serves as a key precursor for synthesizing novel heterocyclic derivatives. Its reactions with various secondary amines yield diverse acrylonitrile products, such as those containing morpholino, piperidinyl, and diphenylamino moieties .

- References :

- The benzylic position in compound 7 plays a crucial role. For instance, N-bromosuccinimide (NBS) generates a succinimidyl radical, which abstracts a hydrogen atom from the benzylic position, leading to the formation of succinimide .

- References :

- Although not directly related to compound 7, understanding boron reagents is essential for Suzuki–Miyaura cross-coupling reactions. These reactions are widely used for carbon–carbon bond formation, making them relevant in drug discovery and synthesis .

- References :

Antitumor Activity

Antioxidant Properties

Molecular Modeling and Docking Studies

Synthesis of Novel Heterocyclic Compounds

Benzyl Radical Chemistry

Boron Reagents in Suzuki–Miyaura Coupling

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-benzyl-3-[[4-(morpholine-4-carbonyl)cyclohexyl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4S/c29-23(26-11-13-32-14-12-26)20-8-6-19(7-9-20)17-28-24(30)22-21(10-15-33-22)27(25(28)31)16-18-4-2-1-3-5-18/h1-5,10,15,19-20H,6-9,11-14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEQOTJRYDMSNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)C(=O)N5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one](/img/structure/B2814416.png)

![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2814418.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2814420.png)

![[(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2814426.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2814430.png)

![Spiro[4.5]dec-3-en-2-one](/img/structure/B2814431.png)

![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2814434.png)